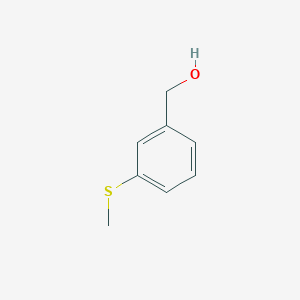

3-(Methylthio)benzyl alcohol

描述

Structure

3D Structure

属性

IUPAC Name |

(3-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYJXUMJQBGDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482657 | |

| Record name | (3-methylsulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59083-33-9 | |

| Record name | (3-methylsulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylthio Benzyl Alcohol

Contemporary Multi--Step Synthesis Approaches and Process Optimizations

The classical and most straightforward synthesis of 3-(methylthio)benzyl alcohol typically involves a two-step process. This process begins with the appropriate precursor, 3-(methylthio)benzaldehyde (B1281139), which is then subjected to a reduction reaction.

A common method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcohol-based solvent, such as ethanol (B145695). This reaction efficiently converts the aldehyde group to a primary alcohol. The process involves the nucleophilic attack of a hydride ion from the borohydride onto the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with protonation of the resulting alkoxide yields the final this compound. This method is favored for its high efficiency, often exceeding 90%.

Another established multi-step approach starts further back, from precursors like 3-chlorobenzonitrile (B1581422). This route involves the reaction of 3-chlorobenzonitrile with sodium methyl mercaptide, often in the presence of a phase transfer catalyst, to form 3-(methylthio)benzonitrile. google.com This intermediate is then hydrolyzed under basic conditions to produce sodium 3-(methylthio)benzoate, which upon acidification yields 3-(methylthio)benzoic acid. google.com The carboxylic acid can then be reduced to the corresponding alcohol, although this requires stronger reducing agents than those used for aldehydes, such as lithium aluminum hydride (LiAlH₄).

Process optimization for these multi-step syntheses often focuses on improving yield, purity, and reaction conditions. For the reduction of 3-(methylthio)benzaldehyde, optimization may involve adjusting the molar ratio of the substrate to the reducing agent, the choice of solvent, and the reaction temperature to maximize conversion and minimize side products. For instance, a molar ratio of 1:1.2 for the substrate to NaBH₄ in anhydrous ethanol at room temperature for 2-4 hours has been reported as effective for a similar compound, 4-(methylthio)benzyl alcohol.

The synthesis of the precursor, 3-(methylthio)benzoic acid, can also be optimized. One method involves the reaction of 3-mercaptobenzoic acid with methyl iodide in the presence of a base like potassium carbonate. chemicalbook.com Another route is the reaction of 3-bromobenzoic acid with methylthiolate. ontosight.ai Optimization of these processes would involve fine-tuning the reaction time, temperature, and solvent system to achieve the highest possible yield and purity of the intermediate.

A detailed synthetic route starting from 3-mercaptobenzoic acid is as follows:

Esterification and Methylation: 3-Mercaptobenzoic acid is reacted with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF). This reaction proceeds at room temperature after an initial cooling phase and results in the formation of methyl 3-(methylthio)benzoate with a high yield (96%). chemicalbook.com

Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) at an elevated temperature (70°C). chemicalbook.com

Acidification: The reaction mixture is concentrated, and the residue is diluted with water. Acidification with hydrochloric acid to a pH of 2 precipitates the desired 3-(methylthio)benzoic acid, which can be isolated by extraction with an organic solvent like ethyl acetate. This step also boasts a high yield of 97%. chemicalbook.com

Development of One-Pot Reaction Strategies for Enhanced Efficiency

To streamline the synthesis of this compound and its precursors, researchers have explored one-pot reaction strategies. These approaches combine multiple reaction steps into a single process without the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

A notable one-pot method has been developed for the synthesis of methylthiobenzoic acids, which are direct precursors to this compound. This method utilizes chlorobenzonitrile as a starting material and proceeds in the presence of a three-phase phase transfer catalyst. google.com The process involves the following sequential reactions in a single vessel:

Nucleophilic Aromatic Substitution: Chlorobenzonitrile is reacted with a sodium methyl mercaptide solution. google.com

Hydrolysis: Following the substitution reaction, a solid base is added, and the mixture is heated to hydrolyze the nitrile group to a carboxylate. google.com

Acidification: After cooling and separation of the organic layer, the aqueous layer is acidified to precipitate the methylthiobenzoic acid. google.com

This one-pot approach significantly simplifies the synthetic procedure compared to traditional multi-step methods that require isolation and purification of the intermediate methylthiobenzonitrile.

While a direct one-pot synthesis of this compound from a simple starting material is not widely documented, the principles of one-pot synthesis can be applied. For instance, a hypothetical one-pot process could involve the in-situ formation of 3-(methylthio)benzaldehyde from a suitable precursor, followed by immediate reduction to the alcohol in the same reaction vessel. This would eliminate the need to isolate the aldehyde, which can be prone to oxidation.

The development of such one-pot strategies is a key area of research aimed at making the synthesis of compounds like this compound more efficient and economically viable.

Catalytic and Asymmetric Synthesis Routes Towards Chiral Analogs

Catalytic methods play a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. For the synthesis of this compound, catalytic reduction of the corresponding aldehyde is a prominent strategy. While standard reducing agents like sodium borohydride are effective, catalytic hydrogenation offers an alternative with different advantages, such as avoiding the use of stoichiometric metal hydrides.

For the analogous 4-(methylthio)benzyl alcohol, catalytic reduction of 4-(methylthio)benzaldehyde (B43086) has been achieved using Raney nickel as a catalyst under hydrogen pressure. This highlights the potential for similar catalytic hydrogenation methods to be applied for the 3-isomer. The development of novel catalysts is an active area of research. For instance, a study on the synthesis of benzyl (B1604629) alcohol via the hydrogenation of benzaldehyde (B42025) highlighted the use of palladium nanoparticles supported on aminosilane-functionalized clinoptilolite, achieving a 100% yield under photo-illuminated conditions. springerprofessional.de Such advanced catalytic systems could potentially be adapted for the synthesis of this compound.

The field of asymmetric synthesis is of particular importance for producing chiral analogs of this compound. Chiral alcohols are valuable building blocks in the pharmaceutical industry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can have significantly different biological activity compared to its mirror image.

One of the primary methods for achieving asymmetric synthesis of chiral alcohols is the enantioselective reduction of the corresponding prochiral ketone or aldehyde. This is often accomplished using chiral catalysts or enzymes. For example, alcohol dehydrogenases (ADHs) have been successfully employed for the enantioselective synthesis of similar compounds. The reduction of 4-(methylthio)benzaldehyde using an ADH from Rhodococcus ruber has been reported to yield the corresponding chiral alcohol with an impressive 99% enantiomeric excess. This enzymatic approach demonstrates the potential for producing enantiomerically pure chiral analogs of this compound.

The development of chiral catalysts, both metallic and enzymatic, for the reduction of 3-(methylthio)benzaldehyde or related ketones would open up avenues for the synthesis of a wide range of chiral molecules with the 3-(methylthio)benzyl scaffold.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. Green chemistry focuses on minimizing the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Several aspects of the synthesis of this compound can be addressed through the lens of green chemistry:

Atom Economy: One-pot syntheses, as discussed earlier, contribute to a higher atom economy by reducing the number of steps and the associated waste from intermediate isolation and purification.

Use of Safer Solvents: Traditional organic solvents can be hazardous to the environment and human health. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. Research into conducting the synthesis of this compound and its precursors in such green solvents is a key area of development.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more efficient and produce less waste than stoichiometric reactions. The development of recyclable catalysts, such as the resin-immobilized phase transfer catalysts used in the synthesis of methylthiobenzoic acid, is a significant step towards greener production methods. google.com

Renewable Feedstocks: While the synthesis of this compound currently relies on petroleum-derived starting materials, future research may explore pathways from renewable feedstocks.

Energy Efficiency: The use of photo-illuminated reactions, as demonstrated in the synthesis of benzyl alcohol, can potentially reduce the energy requirements of the process by operating at milder temperatures. springerprofessional.de

A patent for the preparation of 4-(methylthio)benzaldehyde describes a method that aims to be more environmentally friendly by avoiding the use of bromine, which generates hazardous hydrobromic acid waste. guidechem.com Instead, it utilizes a phase transfer catalyst and a multi-step process involving a Bunte salt intermediate. guidechem.com This approach highlights the industry's move towards greener synthetic routes for related compounds, which can be extrapolated to the synthesis of this compound.

The application of green chemistry principles to the entire lifecycle of this compound production, from starting materials to final product, is essential for sustainable chemical manufacturing.

Scale-Up Considerations and Industrial Synthesis Pathways

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and considerations. For the industrial production of this compound, factors such as cost-effectiveness, safety, process control, and waste management become paramount.

The multi-step synthesis starting from precursors like 3-chlorobenzonitrile or 3-mercaptobenzoic acid is a viable industrial pathway. However, each step needs to be carefully optimized for large-scale production. This includes:

Raw Material Sourcing: The availability and cost of starting materials are critical. Industrial routes will favor readily available and inexpensive precursors.

Reaction Conditions: On an industrial scale, extreme temperatures and pressures are to be avoided if possible to reduce energy costs and enhance safety. The use of highly flammable or toxic reagents also requires stringent safety protocols and specialized equipment.

Process Control and Automation: Continuous flow reactors are increasingly being adopted in industrial synthesis as they offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch reactors. researchgate.net

Purification: The purification of the final product on a large scale needs to be efficient and cost-effective. Distillation, crystallization, and extraction are common industrial purification techniques.

Waste Management: The disposal of byproducts and waste streams must comply with environmental regulations. Green chemistry principles, such as the use of recyclable catalysts and the minimization of solvent waste, are particularly important in an industrial context.

A patent describing the industrial-scale synthesis of the similar 4-(methylthio)benzyl alcohol outlines a two-step process: the formation of the thioether by reacting p-chlorobenzaldehyde with sodium methanethiolate, followed by catalytic reduction of the resulting aldehyde. This provides a template for a potential industrial synthesis of this compound.

Chemical Transformations and Mechanistic Investigations of 3 Methylthio Benzyl Alcohol

Selective Derivatizations of the Primary Alcohol Functionality

The primary alcohol group in 3-(methylthio)benzyl alcohol is a key site for synthetic modification. Its conversion to other functional groups, such as carbonyls, esters, and ethers, is fundamental to the synthesis of a wide array of more complex molecules.

Controlled Oxidation Reactions to Carbonyl Compounds

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. In the case of this compound, this transformation must be achieved without over-oxidation to the carboxylic acid or undesired oxidation of the sulfur atom.

A variety of reagents and conditions have been developed for the controlled oxidation of benzylic alcohols. While specific studies on this compound are not extensively documented, research on its isomer, 4-(methylthio)benzyl alcohol, provides significant insights. For instance, the oxidation of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzaldehyde (B43086) has been successfully carried out. This suggests that similar methodologies can be applied to the 3-isomer.

Metal-free oxidation systems are of particular interest due to their environmental benefits. One such system employs sulfuric acid in dimethyl sulfoxide (B87167) (DMSO) to efficiently oxidize benzylic alcohols to their corresponding aldehydes. sciencemadness.org This method is a modification of the Pfitzner–Moffatt oxidation and avoids the use of heavy metals. sciencemadness.org

The following table summarizes various oxidation methods applicable to benzylic alcohols, which could be adapted for this compound:

| Oxidizing Agent/System | Product | Comments |

| Manganese Dioxide (MnO₂) | Aldehyde | A common and mild reagent for the oxidation of benzylic alcohols. |

| Sulfuric Acid/DMSO | Aldehyde | A metal-free oxidation system. sciencemadness.org |

| Aerobic Oxidation with Metal Catalyst | Aldehyde | Utilizes air as the oxidant, offering a green chemistry approach. |

Esterification and Etherification under Novel Conditions

Esterification and etherification reactions of the primary alcohol in this compound lead to the formation of valuable derivatives.

Esterification:

The direct conversion of alcohols to esters can be achieved through various methods. A noteworthy approach is the aerobic oxidative esterification. Research has demonstrated the successful aerobic oxidative esterification of 4-(methylthio)benzyl alcohol using a Pd/C catalyst under microwave irradiation, yielding the corresponding methyl ester in high yield. beilstein-journals.org This green protocol, which utilizes air as the oxidant, is a promising method for the esterification of this compound. beilstein-journals.org

Another route to esters involves the reaction of the alcohol with a carboxylic acid in the presence of a coupling agent. For example, 3-(methoxycarbonyl)benzyl 2-(methylthio)nicotinate is synthesized by reacting 3-(methoxycarbonyl)benzyl alcohol with 2-(methylthio)nicotinic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent. A similar strategy could be employed with this compound.

Etherification:

The synthesis of ethers from alcohols can be accomplished under various conditions. A transition-metal-free method utilizing a solid Lewis acid catalyst, such as silica (B1680970) alumina, has been reported for the synthesis of thioethers from alcohols and thiols. nih.gov This methodology could potentially be adapted for the etherification of this compound with another alcohol. The reaction rate in such systems is often dependent on the stability of the intermediate carbocation formed from the alcohol. d-nb.info

Reactivity of the Thioether Moiety in Synthetic Pathways

The thioether group in this compound presents a second reactive site, capable of undergoing oxidation and participating in metal-catalyzed coupling reactions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be selectively oxidized to form a sulfoxide or a sulfone, depending on the reaction conditions and the oxidizing agent used. This transformation is significant as it modulates the electronic properties and potential biological activity of the molecule.

The selective oxidation of thioethers in the presence of other oxidizable functional groups, such as alcohols, is a well-established area of research. For instance, the oxidation of 4-(methylthio)benzyl alcohol has been studied, where under certain conditions, the thioether is oxidized to the sulfone while the alcohol group remains intact. lookchem.com In another study, both the thioether and the alcohol functionalities of 4-(methylthio)benzyl alcohol were oxidized. rhhz.net

The choice of oxidant is crucial for achieving selectivity. Hydrogen peroxide, often in the presence of a metal catalyst, is a common reagent for the oxidation of sulfides to sulfoxides and sulfones. researchgate.net Scandium triflate has been shown to be an effective catalyst for the chemoselective oxidation of thioethers with hydrogen peroxide, even in the presence of other oxidizable groups. researchgate.net

The following table outlines reagents used for the oxidation of thioethers:

| Oxidizing Agent | Product | Comments |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | The extent of oxidation can often be controlled by stoichiometry and reaction conditions. researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | A common and effective reagent for the oxidation of sulfides. masterorganicchemistry.com |

| Ozone (O₃) | Sulfoxide or Sulfone | A powerful oxidant for converting sulfides. masterorganicchemistry.com |

Metal-Catalyzed Cross-Coupling Reactions Involving the Sulfur Atom

The thioether linkage can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are scarce, the general principles of aryl thioether cross-coupling are well-established.

Transition-metal catalysts, particularly those based on palladium and nickel, are commonly employed for these transformations. thieme-connect.deorganic-chemistry.org These reactions typically involve the coupling of an aryl thioether with an organometallic reagent or another coupling partner. The development of these methods provides an alternative to traditional nucleophilic aromatic substitution for the formation of C-S bonds. thieme-connect.de The choice of ligand is critical for the success of these coupling reactions, with various phosphine-based ligands being widely used. acsgcipr.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

The methylthio (-SCH₃) group is an ortho-, para-directing group due to the ability of the sulfur atom to donate electron density to the ring through resonance. It is an activating group. The hydroxymethyl (-CH₂OH) group is generally considered a weakly deactivating, meta-directing group in electrophilic aromatic substitution due to the inductive electron-withdrawing effect of the oxygen atom.

Given the positions of the two substituents in this compound, their directing effects will influence the position of incoming electrophiles. The activating effect of the methylthio group would likely dominate, directing substitution to the positions ortho and para to it (positions 2, 4, and 6). However, steric hindrance from the adjacent hydroxymethyl group at position 3 might disfavor substitution at position 2. Therefore, electrophilic substitution would be expected to occur primarily at the 4- and 6-positions.

Nucleophilic aromatic substitution (SNAᵣ) reactions on the benzene ring of this compound are less likely unless the ring is further activated by strong electron-withdrawing groups. The presence of the electron-donating methylthio group generally disfavors SNAᵣ reactions. cymitquimica.com

Investigating Rearrangement Reactions and Fragmentations

The study of rearrangement and fragmentation reactions provides crucial insights into the stability and reactivity of a molecule under various conditions, including thermal, photochemical, or mass spectrometric fragmentation. For this compound, while dedicated studies on its rearrangement reactions are not extensively documented in the literature, inferences can be drawn from related structures. In contrast, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for benzyl (B1604629) alcohols and thioethers.

One notable rearrangement relevant to the benzyl scaffold is the Benzyl-Claisen rearrangement. Research on this pericyclic reaction has shown that benzyl-vinyl ethers, derived from their corresponding benzyl alcohols, can undergo a -sigmatropic rearrangement to form tolylacetates. A study investigating the scope of this reaction included a substrate with a methylthio (–SMe) substituent. While this study focused on the ether derivative rather than the alcohol directly, it demonstrates that the methylthio-substituted aromatic ring can participate in such rearrangements. The reaction of the corresponding benzyl-vinyl ether proceeds smoothly when heated in a solvent like dimethylformamide (DMF). aip.org

In the context of mass spectrometry, the fragmentation of this compound is expected to follow characteristic pathways for benzyl alcohols and aromatic thioethers. Upon electron ionization, benzyl alcohols typically exhibit a weak or absent molecular ion peak. Key fragmentation pathways include:

Loss of a hydrogen atom: Leading to a stable benzylic oxonium ion.

Loss of a hydroxyl radical (•OH): Forming a tropylium-like ion at m/z 91 for the parent benzyl alcohol. For this compound, this would result in a fragment at m/z 137.

Loss of water (H₂O): A common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen. libretexts.orgstackexchange.com

A significant fragmentation pathway for benzyl alcohol itself involves the loss of a hydrogen atom to form an ion at m/z 107, followed by the loss of carbon monoxide (CO) to yield a highly abundant ion at m/z 79. rsc.org This latter ion is proposed to be the cyclopentadienyl (B1206354) cation, formed after rearrangement of the phenyl ring. rsc.org

For this compound, the presence of the methylthio group introduces additional fragmentation possibilities:

Cleavage of the S-CH₃ bond: Loss of a methyl radical (•CH₃) to form a thionium (B1214772) ion.

Cleavage of the Ar-S bond: Loss of a •SCH₃ radical.

Based on these principles, a predicted fragmentation pattern for this compound is presented below.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 154 | [C₈H₁₀OS]⁺• | Molecular Ion |

| 153 | [C₈H₉OS]⁺ | Loss of H• from the alcohol |

| 139 | [C₇H₇OS]⁺ | Loss of •CH₃ from the thioether |

| 137 | [C₈H₉S]⁺ | Loss of •OH from the alcohol |

| 121 | [C₇H₅S]⁺ | Loss of •OH and CH₄ (from rearrangement) |

| 109 | [C₇H₉O]⁺ | Loss of •SCH₃ (unlikely to be major) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement and loss of SCH₂) |

This table is predictive and based on general fragmentation principles. Experimental data for this compound is not widely available.

Detailed Mechanistic Elucidation of Key Reactions Using Kinetic and Spectroscopic Probes

The mechanistic pathways of reactions involving this compound can be elucidated using a combination of kinetic studies and spectroscopic analysis. While comprehensive mechanistic studies specifically targeting the meta-substituted isomer are limited, research on related benzyl alcohol derivatives provides a strong foundation for understanding its reactivity, particularly in oxidation and coupling reactions.

Oxidation Reactions:

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation, and its mechanism is often sensitive to the nature of the oxidant and the substituents on the aromatic ring. A study on the manganese(III) salen-catalyzed acceptorless dehydrogenation of various substituted benzyl alcohols provides relevant insights. Although the study focused on p-methylthiobenzyl alcohol, the findings are instructive. The reaction, which converts the alcohol to an imine in the presence of an amine, was investigated through Hammett studies and kinetic isotope effect (KIE) measurements. ias.ac.in

The Hammett study, which correlates reaction rates with electronic effects of substituents, can reveal the nature of charge development in the transition state. For the Mn(III)-salen catalyzed dehydrogenation, a modest KIE of 2.00 was observed, indicating that the C-H bond breaking is part of the rate-determining step but not the sole slow step. ias.ac.in DFT calculations suggested a mechanism involving an outer-sphere hydrogen transfer from the alcohol to the salen ligand, with a calculated KIE of 2.9, in reasonable agreement with the experimental value. ias.ac.in These findings suggest that the oxidation of this compound with a similar catalytic system would likely proceed through a comparable metal-ligand bifunctional pathway.

Table 2: Kinetic Data for Manganese(III) Salen-Catalyzed Dehydrogenation of Substituted Benzyl Alcohols

| Substituent (para) | Yield (%) | Kinetic Isotope Effect (KIE) for PhCH₂OH |

| H | 89 | 2.00 |

| CH₃ | 70 | N/A |

| OCH₃ | 83 | N/A |

| SCH₃ | 60 | N/A |

| NO₂ | 70 | N/A |

Data sourced from a study on Mn(III) salen-catalyzed imination of alcohols. ias.ac.in The yield for the p-methylthiobenzyl alcohol was 60%. ias.ac.in

Radical Pathways:

Spectroscopic probes are invaluable for detecting transient intermediates, such as radicals. In a study on the KOH-catalyzed cross-coupling of primary and secondary alcohols, Electron Paramagnetic Resonance (EPR) spectroscopy was used to confirm the involvement of radical species. nih.gov The reaction between benzyl alcohol and a secondary alcohol was shown to proceed via radical intermediates formed from the alcohols. nih.gov EPR measurements of a reaction mixture containing benzyl alcohol and potassium tert-butoxide at high temperatures showed a singlet signal indicative of a carbon-centered radical bound to oxygen. This suggests that under basic conditions, this compound could also undergo reactions via radical pathways, which could be investigated and confirmed using EPR as a spectroscopic probe.

Kinetic studies of such cross-coupling reactions, monitored by gas chromatography, have revealed that the product formation increases over time as the concentrations of the reactant alcohols decrease. nih.gov The involvement of radical intermediates was further supported by trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which significantly inhibited the reaction. nih.gov

Spectroscopic Probes in Mechanistic Analysis:

Kinetic and spectroscopic tools are often used in tandem. For instance, in the oxidation of benzyl alcohol with a bis-Cu(III) bis-oxide complex, the reaction was monitored using UV-Vis spectroscopy under pseudo-first-order conditions. The decay of the oxidant's characteristic absorption bands over time allowed for the determination of rate constants and the fitting of the data to a kinetic model, which in this case suggested a biphasic reaction (A → B → C). Such an approach, combining spectroscopic monitoring with kinetic analysis, would be highly effective in elucidating the detailed mechanism of reactions involving this compound, allowing for the identification of intermediates and the quantification of reaction rates.

Design, Synthesis, and Structural Functional Studies of 3 Methylthio Benzyl Alcohol Derivatives

Synthesis of Halogenated Analogs of 3-(Methylthio)benzyl Alcohol

Halogenation of the aromatic ring of this compound introduces significant changes in the molecule's electronic and steric properties. These modifications can influence molecular conformation, lipophilicity, and metabolic stability, making halogenated analogs key targets in derivative synthesis.

The introduction of fluorine atoms can profoundly alter the physicochemical properties of benzyl (B1604629) alcohol derivatives. Synthetic routes to specific fluorinated analogs, such as 4-Fluoro-3-(methylthio)benzyl alcohol and 2,6-Difluoro-3-(methylthio)benzyl alcohol, are established and serve as foundational examples for targeted fluorination strategies. fluorochem.co.ukguidechem.comfluorochem.co.uk The synthesis often involves multi-step processes starting from commercially available fluorinated precursors. For instance, the synthesis of fluorinated analogs of geraniol (B1671447) has been achieved through key reactions establishing specific stereochemistry, a principle applicable to the synthesis of chiral fluorinated benzyl alcohols. researchgate.net The use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on a corresponding hydroxy precursor is a common method to introduce fluorine with high stereospecificity. nih.govsemanticscholar.org

Table 1: Examples of Fluorinated this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Approach |

|---|---|---|---|

| 4-Fluoro-3-(methylthio)benzyl alcohol | 1449008-21-2 | C₈H₉FOS | Typically synthesized from fluorinated aromatic precursors. fluorochem.co.uk |

This table is generated based on available chemical data and general synthetic principles.

The synthesis of other halogenated derivatives involves various well-established organic reactions. Chlorination, bromination, and iodination can be achieved through electrophilic aromatic substitution or by transformation of other functional groups.

Chlorinated Variants: The direct chlorination of a related compound, 4-(methylthio)benzyl alcohol, to 4-(methylthio)benzyl chloride is achieved using concentrated hydrochloric acid in an organic solvent like toluene. google.comgoogle.com This method provides a template for the chlorination of the benzylic alcohol group. For ring chlorination, reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride can be employed, with the regioselectivity influenced by the directing effects of the existing substituents. The synthesis of 2-Chloro-4-(methylthio)benzyl alcohol has been documented, indicating the feasibility of producing specific chlorinated isomers. evitachem.com

Brominated Variants: Bromination is commonly performed using N-bromosuccinimide (NBS), often with a catalyst or light initiation. For instance, the synthesis of 4-(methylthio)benzyl bromide can be achieved from the corresponding alcohol. This suggests that this compound could be similarly converted to its brominated analogs.

Iodinated Variants: Iodination of benzyl alcohols can be accomplished using hydrogen iodide (HI) gas, which can lead to direct substitution at the benzylic position. researchgate.net For aromatic iodination, electrophilic iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are typically used. The synthesis of [*I]MIBG, a radioiodinated benzyl-containing compound, utilizes an iododestannylation reaction on a trimethylstannyl precursor, a versatile method for introducing iodine. thieme-connect.comthieme-connect.com

Table 2: General Strategies for Halogenation

| Halogenation Type | Common Reagents | Reaction Conditions | Target Functionality |

|---|---|---|---|

| Chlorination | HCl, SOCl₂ | Mild to moderate temperatures | Benzylic Alcohol -> Benzyl Chloride google.comgoogle.com |

| NCS, SO₂Cl₂ | Catalyst or UV light | Aromatic Ring Chlorination | |

| Bromination | HBr, PBr₃ | Varies with reagent | Benzylic Alcohol -> Benzyl Bromide |

| NBS | Radical initiator (AIBN, light) | Benzylic Bromination | |

| Iodination | HI | Solvent-free or in solution | Benzylic Iodination researchgate.net |

This table outlines general methodologies applicable to the synthesis of halogenated derivatives.

Modification of the Thioether Side Chain: Alkyl and Aryl Substitutions

Altering the methyl group on the thioether side chain to other alkyl or aryl groups provides another avenue for creating structural diversity. These modifications can impact the compound's steric profile and electronic properties. Synthesis of these analogs typically involves the reaction of a thiol precursor with an appropriate electrophile. For example, a common route to synthesize aryl or alkyl thioethers is through the S-alkylation or S-arylation of a thiophenol derivative.

In the context of this compound, this would involve a multi-step synthesis starting with 3-mercaptobenzyl alcohol. The thiol group could then be reacted with various alkyl halides or activated aryl halides to generate a library of derivatives with different thioether side chains. The borrowing-hydrogen (BH) catalysis, which employs alcohols as coupling partners, presents an efficient and atom-economical approach for α-alkylation that could be adapted for these syntheses. eie.gr

Structural Elucidation and Conformational Analysis of Novel Derivatives

The definitive identification and structural characterization of newly synthesized derivatives are critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework, confirming the position of substituents on the aromatic ring, and verifying modifications to the thioether side chain. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the new compound, confirming its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the hydroxyl (-OH) stretch of the alcohol and C-S stretching of the thioether. nih.gov

Conformational analysis, which examines the three-dimensional arrangement of atoms, is crucial for understanding how structural changes affect molecular shape. For benzyl alcohol derivatives, the orientation of the hydroxymethyl group and the substituents on the ring is of particular interest. Studies on fluorinated benzyl alcohols have shown that intramolecular hydrogen bonds (e.g., O-H···F) can significantly influence the preferred conformation. researchgate.net Computational methods, alongside experimental techniques like NMR, are used to predict and confirm the most stable conformers, which is essential for detailed structure-function relationship studies. researchgate.netacs.org

Development of High-Throughput Synthesis Strategies for Derivative Libraries

To efficiently explore a wide range of structural modifications, high-throughput and parallel synthesis strategies are invaluable. These approaches allow for the rapid generation of a large library of related compounds for further study.

Parallel Synthesis: This involves conducting multiple, separate reactions simultaneously in a multi-well plate format. For instance, by reacting a common precursor like 3-mercaptobenzyl alcohol with a diverse set of alkyl halides in a 96-well plate, a library of thioether derivatives can be synthesized in parallel.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, enabling rapid optimization and clean, scalable synthesis. The bromination of benzyl alcohols has been successfully performed in flow reactors, demonstrating the applicability of this technology.

Solid-Phase Synthesis: Attaching the initial substrate to a solid support (resin) allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. This is particularly useful for multi-step syntheses of derivative libraries.

These modern synthetic strategies can dramatically accelerate the discovery process by enabling the creation of diverse libraries of this compound derivatives for subsequent evaluation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluoro-3-(methylthio)benzyl alcohol |

| 5-Fluoro-3-(methylthio)benzyl alcohol |

| 2,6-Difluoro-3-(methylthio)benzyl alcohol |

| 4-(Methylthio)benzyl chloride |

| 4-(Methylthio)benzyl alcohol |

| 2-Chloro-4-(methylthio)benzyl alcohol |

| 4-(Methylthio)benzyl bromide |

| [*I]MIBG (m-Iodobenzylguanidine) |

| 3-(Trimethylstannyl)benzyl alcohol |

Applications of 3 Methylthio Benzyl Alcohol As a Chemical Building Block in Research Synthesis

Role in the Synthesis of Biologically Active Molecules

The presence of both a hydroxyl and a thioether functional group makes 3-(methylthio)benzyl alcohol and its derivatives valuable precursors for molecules with potential biological activity. The sulfur atom can influence molecular conformation and metabolic stability, while the alcohol provides a convenient handle for further chemical transformations.

The this compound scaffold is a recognized structural motif in the development of pharmaceutical intermediates. Chemical suppliers list fluorinated derivatives, such as 2,6-difluoro-3-(methylthio)benzyl alcohol, specifically as "Bulk Drug Intermediates," indicating their use in the synthesis of active pharmaceutical ingredients (APIs). echemi.com The core structure is also found within more complex molecules designed for pharmacological research, such as 4-hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol, which highlights its role as a foundational piece in building larger, potentially therapeutic entities. habitablefuture.org

While specific examples for the 3-isomer are often proprietary, the synthetic utility of the closely related isomer, 4-(methylthio)benzyl alcohol, is well-documented and demonstrates the reactivity of this class of compounds. It is a key starting material in multi-step syntheses of pharmaceutical targets, including COX-2 inhibitors. google.comgoogle.com In a typical sequence, the benzyl (B1604629) alcohol is first converted to a more reactive benzyl chloride, which then undergoes further reactions to build the final drug molecule. google.comgoogle.com This established reactivity pattern underscores the potential of this compound for similar applications in drug discovery.

Table 1: Example of a Synthetic Transformation Using a (Methylthio)benzyl Alcohol Intermediate (Based on the documented synthesis using the 4-isomer as a representative example)

| Step | Reactant | Reagent(s) | Product | Application of Product | Reference |

| 1 | 4-(Methylthio)benzyl alcohol | Concentrated Hydrochloric Acid (HCl), Toluene | 4-(Methylthio)benzyl chloride | Reactive intermediate | google.com |

| 2 | 4-(Methylthio)benzyl chloride | Sodium Cyanide (NaCN), Phase Transfer Catalyst | 4-(Methylthio)phenylacetonitrile | Intermediate for condensation reactions | google.com |

| 3 | 4-(Methylthio)phenylacetonitrile | 6-Methylnicotinic ester, Sodium methoxide | 3-2-(4-methylthio)phenyl)-2-cyanoacetylpyridine | Precursor to COX-2 inhibitor core | google.com |

Building blocks containing thioether linkages are important in the field of agrochemicals for their potential to impart specific biological activities and metabolic profiles to the final products. While direct research detailing the use of this compound in agrochemical synthesis is not prevalent in public literature, its isomer, 4-(methylthio)benzyl alcohol, is noted as a starting material for the synthesis of agricultural chemicals. guidechem.com The general utility of benzyl alcohol derivatives and organosulfur compounds in creating new agrochemicals suggests that the 3-(methylthio) isomer is a viable and potentially valuable building block for research and development in this sector. nih.gov

Integration into Material Science Research for Novel Polymer and Small Molecule Architectures

The integration of this compound into material science for creating novel polymers or specialized small molecules is not a widely documented area of research. In principle, the bifunctional nature of the molecule allows it to be a monomer or a modifying agent in polymer synthesis. The benzyl alcohol moiety can be used to form polyesters or polyethers, while the thioether group could be used to create sulfur-containing polymers or be oxidized to a sulfone to alter the material's properties, such as its refractive index or thermal stability. However, specific examples of this application are not readily found in current literature. Related research has shown that dimethyl sulfoxide (B87167) (DMSO) can be used as a source for a methine group in the formation of styryl ethers from benzyl alcohols or as a monomer in the synthesis of heterocyclic polymers, demonstrating that sulfur-containing reagents can play a role in polymer synthesis. researchgate.net

Strategic Intermediate in Natural Product Total Synthesis

The total synthesis of complex natural products often relies on the creative use of unique and strategically functionalized building blocks. sci-hub.senih.gov These starting materials are chosen to introduce specific fragments of the final structure efficiently and with high stereochemical control. While benzyl alcohols and thioethers are common functionalities in the broader landscape of organic chemistry, a review of the literature did not reveal specific instances where this compound was employed as a key strategic intermediate in a published total synthesis of a natural product. rsc.org Its potential use remains plausible, but it does not appear to be a common or reported choice for this purpose.

Applications in Combinatorial Chemistry and Automated Synthesis Platforms

A significant application for thioether-containing benzyl alcohols is found in combinatorial chemistry, particularly in solid-phase peptide synthesis (SPPS). researchgate.net The 4-isomer, p-(methylthio)benzyl alcohol, and its derivatives have been developed as "safety-catch" linkers. researchgate.netsoton.ac.uk A safety-catch linker is a chemical handle that attaches a growing molecule (like a peptide) to a solid support resin. The linker is stable throughout the many steps of the synthesis but can be "activated" by a specific chemical reaction at the end, allowing the final product to be cleanly released from the support. researchgate.net

In this context, the thioether group is the safety-catch. It is stable to the acidic and basic conditions used during peptide synthesis. acs.orgcsic.es Once the synthesis is complete, the thioether is selectively oxidized to a sulfoxide. This oxidation makes the benzylic position much more susceptible to cleavage by acid. researchgate.netacs.org This strategy allows for high flexibility and is compatible with automated synthesis platforms. Given its structural similarity, this compound is an ideal candidate for the development of novel safety-catch linkers with potentially different cleavage kinetics or stability profiles.

Table 2: Principle of a Thioether-Based Safety-Catch Linker in Solid-Phase Synthesis (Based on the well-established mechanism for related isomers)

| Stage | Linker State | Linker Reactivity | Process | Reference |

| Attachment & Synthesis | Thioether (-S-CH₃) | Stable to standard SPPS conditions (e.g., TFA, piperidine) | The alcohol is attached to a resin, and the peptide is synthesized on this support. | acs.orgcsic.es |

| Activation (Safety-Catch Release) | Sulfoxide (-SO-CH₃) | Labile to acid | The stable thioether is oxidized (e.g., with m-CPBA) to the electron-withdrawing sulfoxide. | researchgate.net |

| Cleavage | Sulfoxide (-SO-CH₃) | Cleaved by acid | The activated linker is treated with strong acid (e.g., TFA), releasing the final peptide product from the solid support. | acs.org |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methylthio Benzyl Alcohol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 3-(Methylthio)benzyl alcohol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, the expected ¹H NMR spectrum would show distinct signals for the methylthio protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the aromatic protons. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would exhibit unique resonances for the methylthio carbon, the benzylic carbon, and the aromatic carbons.

As a close analog, the spectroscopic data for 4-(Methylthio)benzyl alcohol offers valuable comparative insights. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for 4-(Methylthio)benzyl Alcohol

| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4-(Methylthio)benzyl alcohol chemicalbook.com |

|---|---|---|

| -SCH₃ | ~2.5 | 2.464 |

| -CH₂OH | ~4.7 | 4.591 |

| -OH | Variable | 2.20 |

| Aromatic-H | ~7.0-7.3 | 7.229-7.245 |

| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4-(Methylthio)benzyl alcohol chemicalbook.com |

|---|---|---|

| -SCH₃ | ~15 | 16.0 |

| -CH₂OH | ~64 | 64.7 |

| Aromatic C-S | ~138 | 137.9 |

| Aromatic C-CH₂OH | ~141 | 137.9 |

To resolve complex spectral overlaps and definitively assign proton and carbon signals, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the benzylic methylene protons and the hydroxyl proton (if coupling is not lost to exchange) and, more importantly, among the protons on the aromatic ring, helping to decipher their substitution pattern. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on their attached protons. For instance, the proton signal of the -CH₂OH group will show a cross-peak with the corresponding carbon signal, and each aromatic proton will correlate to its directly attached aromatic carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include cross-peaks between the methylthio protons and the aromatic carbon to which the sulfur is attached, and between the benzylic protons and the ipso- and ortho-aromatic carbons. youtube.com

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical calibration standards. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. For this compound, qNMR could be used to assess its purity after synthesis and purification. During a reaction, for instance, the oxidation of the alcohol to the corresponding aldehyde, qNMR can be used to monitor the disappearance of the reactant signal (e.g., the -CH₂OH protons at ~4.7 ppm) and the appearance of the product signal (e.g., the aldehydic proton at ~9-10 ppm).

Advanced Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. The monoisotopic mass of this compound (C₈H₁₀OS) is 154.0503 g/mol . chemspider.com HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: Exact Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) |

|---|

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For alcohols, common fragmentation pathways include α-cleavage and dehydration. libretexts.org For this compound, the molecular ion peak (M⁺) would be observed at m/z 154.

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺ leading to a fragment at m/z 137.

Loss of water (H₂O): [M - 18]⁺ resulting in a fragment at m/z 136.

Loss of formaldehyde (B43269) (CH₂O): [M - 30]⁺ from the benzylic alcohol moiety, yielding a fragment at m/z 124.

Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the formation of a tropylium-like ion.

Cleavage of the methyl group from the sulfur atom: [M - 15]⁺ producing a fragment at m/z 139.

The mass spectrum of the isomeric 4-(Methylthio)benzyl alcohol shows a base peak at m/z 154 (the molecular ion) and significant fragments at m/z 137, 109, and 79, which can be attributed to the fragmentation pathways described above. A similar pattern would be expected for the 3-isomer.

Table 4: Expected and Observed Mass Spectrometry Fragmentation for (Methylthio)benzyl Alcohol Analogs

| Fragment | Expected m/z for this compound | Observed m/z for 4-(Methylthio)benzyl alcohol chemicalbook.com | Observed m/z for 3-Methylbenzyl alcohol nist.gov |

|---|---|---|---|

| [M]⁺ | 154 | 154 | 122 |

| [M-OH]⁺ | 137 | 137 | 105 |

| [M-H₂O]⁺ | 136 | - | 104 |

| [M-CH₃]⁺ | 139 | 139 | 107 |

| [M-CH₂OH]⁺ | 123 | - | 91 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be used to study conformational isomers.

For this compound, the key functional groups are the hydroxyl (-OH) group, the methylthio (-SCH₃) group, the methylene (-CH₂) group, and the substituted aromatic ring.

Infrared (IR) Spectroscopy: In the IR spectrum, the O-H stretching vibration of the alcohol will appear as a broad band in the region of 3200-3600 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic ring will be observed between 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. researchgate.net The C-O stretching of the primary alcohol will be visible around 1050 cm⁻¹. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in the Raman spectrum. The C-S and S-CH₃ stretching vibrations, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum. The symmetric stretching of the benzene ring is typically observed near 1000 cm⁻¹.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -OH | O-H stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H | C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H (-CH₂, -CH₃) | C-H stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C | C=C stretch | 1450-1600 | 1450-1600 |

| -CH₂- | CH₂ bend (scissoring) | ~1465 | ~1465 |

| -OH | O-H bend | ~1350-1450 | Weak |

| -CH₂OH | C-O stretch | ~1050 | Weak |

| Aromatic Ring | Ring breathing | Weak | Strong (~1000) |

X-ray Crystallography for Single Crystal Structure Determination (where applicable)

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural and functional properties of a molecule. While the specific single-crystal X-ray structure of this compound is not widely reported in publicly accessible literature, the principles of the technique and its application to analogous compounds provide a clear framework for its potential structural elucidation.

When a suitable single crystal of this compound is obtained, X-ray diffraction analysis can reveal how the molecules pack in the crystal lattice. The analysis would precisely map the positions of the carbon, oxygen, and sulfur atoms, as well as the associated hydrogen atoms. This information allows for the confirmation of the molecular geometry, including the conformation of the hydroxymethyl group relative to the phenyl ring and the orientation of the methylthio group.

Studies on substituted benzyl (B1604629) alcohols, such as halogenated analogs, have demonstrated the critical role of both strong and weak intermolecular interactions in stabilizing the crystal packing. nih.gov For this compound, X-ray crystallography would be instrumental in identifying key interactions, including:

Hydrogen Bonding: The primary interaction expected is the hydrogen bond formed by the hydroxyl group (-OH), which can act as both a donor and an acceptor. This typically leads to the formation of chains or networks of molecules within the crystal structure.

π-Stacking: The aromatic phenyl rings can interact through π-π stacking, further contributing to the stability of the crystal lattice.

The data derived from such an analysis are typically presented in a crystallographic information file (CIF) and summarized in tables detailing atomic coordinates, bond lengths, and angles.

Table 1: Potential Intermolecular Interactions for this compound Determinable by X-ray Crystallography

| Interaction Type | Donor | Acceptor | Potential Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl of adjacent molecule) | Primary interaction defining molecular chains/networks |

| C-H···π Interaction | C-H (aromatic/methyl) | π-system (aromatic ring) | Contributes to three-dimensional packing stability |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes crystal lattice through parallel or offset stacking |

This detailed structural information is invaluable for structure-activity relationship studies and for understanding the physicochemical properties of the compound.

Hyphenated Chromatographic Techniques for Separation and Identification (e.g., GC-MS, LC-MS)

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are essential tools for the analysis of this compound and its analogs. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 2: Typical GC-MS Parameters and Expected Data for this compound

| Parameter | Typical Value / Observation | Reference Compound: Benzyl Alcohol |

|---|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | DB-5MS (30 m x 0.25 mm x 0.25 µm) ewai-group.com |

| Injection Port Temp. | ~260 °C | 260 °C ewai-group.com |

| Oven Program | Start at 60°C, ramp to 270-300°C | Hold at 60°C, ramp to 270°C ewai-group.com |

| Carrier Gas | Helium | Helium ewai-group.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) |

| Expected Molecular Ion (M+) | m/z 154 | m/z 108 nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique, particularly useful for analyzing less volatile analogs, thermally sensitive compounds, or complex mixtures without extensive sample preparation. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18 reversed-phase column).

Following separation by High-Performance Liquid Chromatography (HPLC), the analyte is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the molecule. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. These methods typically generate a protonated molecular ion [M+H]+ or other adducts (e.g., [M+Na]+), providing clear molecular weight information with minimal fragmentation. For this compound, ESI in positive ion mode would be expected to yield a strong signal at m/z 155 [M+H]+.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this approach, the parent ion (e.g., m/z 155) is selected and fragmented to produce a unique spectrum of daughter ions, enhancing the certainty of identification. LC-MS is particularly valuable in metabolomics and reaction monitoring where complex matrices are common. rsc.org Studies on related sulfur-containing aromatic compounds have successfully used ESI-MS for characterization, demonstrating its applicability to this class of molecules. rsc.org

Computational Chemistry and Theoretical Studies of 3 Methylthio Benzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and other key descriptors of electronic structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. windows.net It is favored for its balance of accuracy and computational efficiency. For a molecule like 3-(Methylthio)benzyl alcohol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p), can elucidate its electronic landscape. nih.gov

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov For substituted benzyl (B1604629) alcohols, the HOMO is typically localized on the aromatic ring, while the LUMO distribution can be influenced by the substituents.

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to study charge distribution and intramolecular interactions. theaic.org NBO analysis can quantify the delocalization of electron density between orbitals, such as the hyperconjugative interactions between the lone pairs on the sulfur and oxygen atoms and the π-system of the benzene (B151609) ring. theaic.org This provides insight into the stability conferred by these interactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov

| Calculated Property | Typical Information Obtained | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability (ionization potential) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability (electron affinity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies sites for electrophilic and nucleophilic attack |

| NBO Charges | Atomic charges based on orbital occupancy | Provides a quantitative measure of charge distribution |

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for molecular energies and structures. researchgate.net

These calculations are particularly valuable for mapping the potential energy surface of a molecule. For this compound, this involves locating all stable conformers, which correspond to energy minima on this surface. The flexibility of the molecule arises from rotation around the C(aryl)-C(H2) and C-O single bonds. Ab initio calculations can determine the geometries and relative energies of these different conformers. researchgate.net

Furthermore, these methods are crucial for studying chemical reactions by locating transition states—the saddle points on the potential energy surface that connect reactants and products. colab.ws The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. For potential reactions of this compound, such as its oxidation, ab initio calculations can be used to identify the structure of the transition state and calculate the energy barrier, providing a detailed understanding of the reaction's feasibility and kinetics. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological membrane. um.es By simulating the molecule for nanoseconds or longer, all accessible conformations and the transitions between them can be observed, revealing the molecule's flexibility and preferred shapes under specific conditions. nih.gov

MD simulations are also exceptionally well-suited for studying intermolecular interactions. A simulation of this compound in a solvent like water or ethanol (B145695) would reveal the specific hydrogen bonding patterns and other non-covalent interactions between the solute and solvent molecules. researchgate.net This provides insight into its solubility and behavior in solution. These simulations can quantify interaction energies and analyze the structure and dynamics of the surrounding solvent shell. researchgate.net

| Simulation Parameter/Output | Description | Application to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions describing atomic interactions | Defines the potential energy of the system |

| Simulation Time | The duration of the simulation (e.g., nanoseconds) | Determines the timescale of observable molecular motions |

| Trajectory | A file containing the positions and velocities of all atoms over time | Provides the raw data for analyzing dynamic behavior |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance | Analyzes the structure of solvent molecules around the solute |

| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed structures | Assesses conformational stability over time |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties. DFT calculations, for instance, can be used to compute the vibrational frequencies of a molecule. theaic.org These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra.

For this compound, a DFT calculation would yield a set of vibrational modes and their corresponding frequencies and intensities. Due to approximations in the theory and the neglect of anharmonicity, these calculated frequencies often show a systematic deviation from experimental values. Therefore, they are typically scaled using an empirical scaling factor to achieve better agreement with experimental spectra. theaic.org

The comparison between the predicted and experimentally measured spectra serves as a crucial validation of the computational model. researchgate.net When the theoretical and experimental spectra match well, it provides confidence that the calculated molecular structure and electronic properties are accurate. This synergy allows for a more definitive assignment of the experimental spectral bands to specific molecular vibrations. theaic.org

In Silico Modeling of Reaction Pathways and Mechanistic Insights

In silico modeling, using methods like DFT, is a cornerstone of modern mechanistic chemistry. It allows for the detailed exploration of potential reaction pathways for a given transformation. For reactions involving this compound, such as its oxidation to 3-(methylthio)benzaldehyde (B1281139) or its participation in esterification, computational modeling can provide profound mechanistic insights. colab.wsnih.gov

The process involves calculating the energies of all relevant species along a proposed reaction coordinate, including reactants, intermediates, transition states, and products. nih.govresearchgate.net By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, in an oxidation reaction, calculations can help determine whether the mechanism involves a direct hydride abstraction or the formation of an intermediate species. colab.ws

These studies can also elucidate the role of catalysts or solvent molecules in the reaction. researchgate.net By including these components in the computational model, their influence on the stability of intermediates and the height of energy barriers can be quantified, explaining their catalytic or inhibitory effects. This level of detail is often inaccessible through experimental methods alone, making computational modeling an indispensable tool for understanding and predicting chemical reactivity. nih.gov

Future Research Trajectories and Emerging Opportunities for 3 Methylthio Benzyl Alcohol

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The development of efficient and novel synthetic pathways to 3-(methylthio)benzyl alcohol is a foundational research area. While traditional methods may rely on the reduction of the corresponding aldehyde, future research could focus on more innovative and sustainable approaches. Unconventional routes such as C-H activation, cross-coupling reactions, and biocatalysis hold significant promise.

Exploration into catalytic systems will be paramount. For instance, the development of catalysts that can selectively introduce the methylthio group at the meta position of benzyl (B1604629) alcohol or its precursors would be a significant advancement. Furthermore, catalysts that can facilitate the one-pot synthesis of this compound from readily available starting materials would enhance its accessibility for further research and application.

Research into novel catalytic systems for the synthesis of related compounds, such as the use of a nanolayered cobalt–molybdenum sulphide (Co–Mo–S) material for C–S bond formation, suggests potential avenues for the synthesis of this compound from appropriate precursors. csic.es The development of copper-catalyzed thioetherification reactions also presents a viable route for the synthesis of benzyl thioethers from benzyl alcohols and thiols. rsc.org

| Catalyst System | Transformation | Substrate | Yield (%) | Reference |

| ABNO@PMO-IL-Br | Aerobic Oxidation | 4-(Methylthio)benzyl alcohol | 98 | rsc.org |

| In(Oi-Pr)3 | Oppenauer Oxidation | 4-(Methylthio)benzyl alcohol | 80 | thieme-connect.de |

| Pd/g-C3N4 | Solvent-Free Catalytic Oxidation | Benzyl alcohol | >95 | mdpi.com |

| Co–Mo–S | Thioetherification with H2S | Benzyl alcohol | High | csic.es |

This table showcases catalytic systems that have been successfully used for the transformation of benzyl alcohols, including the 4-isomer of the title compound. Future research could adapt these systems for the synthesis and transformation of this compound.

Development of Novel Chemical Transformations for Enhanced Utility

Beyond its synthesis, the true potential of this compound lies in its subsequent chemical transformations. The presence of both a hydroxyl group and a thioether linkage offers a rich playground for chemical functionalization. Future research should aim to develop novel chemical reactions that can selectively target either of these functional groups, or both simultaneously, to create a diverse library of derivatives with enhanced utility.

Key areas for exploration include:

Selective Oxidation: Developing catalytic systems that can selectively oxidize the alcohol to an aldehyde or carboxylic acid without affecting the thioether, or conversely, selectively oxidize the thioether to a sulfoxide (B87167) or sulfone while preserving the alcohol. A metal-free catalytic system, ABNO@PMO-IL-Br, has shown high efficiency in the selective oxidation of 4-(methylthio)benzyl alcohol to its corresponding aldehyde, providing a strong starting point for similar studies on the 3-isomer. rsc.orgrsc.org

C-S Bond Activation: Investigating novel methods for the activation and functionalization of the C-S bond, which could lead to the introduction of new substituents on the aromatic ring.

C-H Functionalization: Exploring the direct functionalization of the C-H bonds on the aromatic ring to introduce further complexity.

Polymerization: Utilizing the hydroxyl group for polymerization reactions, leading to the formation of polyesters or polyethers with pendant methylthio groups.

| Reaction Type | Reagents/Catalyst | Product | Reference |

| Oxidation | Manganese dioxide, oxygen | 4-(Methylthio)benzaldehyde (B43086) | |

| Oxidation | ABNO@PMO-IL-Br, O2 | 4-(Methylthio)benzaldehyde | rsc.org |

| Reduction | Lithium aluminum hydride | 4-(Methylthio)benzylamine | |

| Substitution | Thionyl chloride | 4-(Methylthio)benzyl chloride | |

| Chlorination | Concentrated HCl | 4-(Methylthio)benzyl chloride | google.com |

This table provides a summary of established chemical transformations for the 4-isomer, which can serve as a basis for exploring analogous reactions with this compound.

Integration into Emerging Fields of Chemical Biology and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an intriguing candidate for applications in chemical biology and supramolecular chemistry. The thioether group can participate in non-covalent interactions, such as sulfur-aromatic and sulfur-π interactions, which are increasingly recognized for their role in molecular recognition and self-assembly.

Future research could focus on:

Bioconjugation: Developing derivatives of this compound that can be used as linkers for bioconjugation, attaching probes or therapeutic agents to biomolecules.

Enzyme Inhibition: Investigating the potential of this compound and its derivatives as inhibitors of enzymes where the thioether moiety can interact with the active site. For instance, 4-(methylthio)benzyl alcohol has been studied as an inhibitor of cytochrome P450 enzymes. biosynth.com

Supramolecular Assembly: Designing and synthesizing molecules based on this compound that can self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or vesicles. The conformational patterns of sulfur ligands are known to facilitate preorganization in supramolecular assemblies.

Sustainable Chemical Manufacturing and Waste Minimization Strategies

In line with the principles of green chemistry, future research on this compound should prioritize the development of sustainable manufacturing processes. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions.

Key strategies to explore include:

Biocatalysis: Employing enzymes, such as alcohol dehydrogenases, for the synthesis or transformation of this compound. Biocatalytic approaches often offer high selectivity and operate under mild conditions. For example, alcohol dehydrogenases have been used for the enantioselective synthesis of 4-(methylthio)benzyl alcohol.

Flow Chemistry: Utilizing microreactor technology for the continuous synthesis of this compound. Flow chemistry can offer improved heat and mass transfer, enhanced safety, and easier scalability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

| Approach | Catalyst/System | Key Advantage | Potential Application for this compound | Reference |

| Biocatalysis | Alcohol Dehydrogenase | High enantioselectivity, mild conditions | Enantioselective synthesis | |

| Flow Chemistry | Immobilized NaBH4 on silica (B1680970) | Rapid conversion, enhanced safety | Continuous reduction of 3-(methylthio)benzaldehyde (B1281139) | |

| Metal-Free Catalysis | ABNO@PMO-IL-Br | Avoids toxic metal waste | Selective oxidation | rsc.org |

This table highlights green chemistry approaches that have been applied to related benzyl alcohols and could be adapted for the sustainable production and transformation of this compound.

Role in Advanced Functional Materials and Nanotechnology Research

The incorporation of this compound into polymers and nanomaterials could lead to the development of advanced functional materials with novel properties. The thioether group can influence the electronic, optical, and mechanical properties of materials, and can also serve as a coordination site for metal ions.

Future research directions in this area include: